molecular formula C11H27O3PSi2 B14304750 Bis(trimethylsilyl) (3-methylbut-2-en-1-yl)phosphonate CAS No. 112131-59-6

Bis(trimethylsilyl) (3-methylbut-2-en-1-yl)phosphonate

Cat. No.: B14304750
CAS No.: 112131-59-6
M. Wt: 294.47 g/mol
InChI Key: VZLIEZTVGYEQDC-UHFFFAOYSA-N
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Description

Bis(trimethylsilyl) (3-methylbut-2-en-1-yl)phosphonate is a chemical compound that features a phosphonate group bonded to a 3-methylbut-2-en-1-yl group and two trimethylsilyl groups. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(trimethylsilyl) (3-methylbut-2-en-1-yl)phosphonate typically involves the reaction of 3-methylbut-2-en-1-yl alcohol with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction proceeds under anhydrous conditions to prevent hydrolysis of the trimethylsilyl groups .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, ensuring strict control over reaction conditions to maintain product purity and yield.

Chemical Reactions Analysis

Types of Reactions

Bis(trimethylsilyl) (3-methylbut-2-en-1-yl)phosphonate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation reactions and nucleophiles such as alcohols or amines for substitution reactions. The reactions typically require anhydrous conditions and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions include phosphonic acids from oxidation and various substituted phosphonates from nucleophilic substitution .

Scientific Research Applications

Bis(trimethylsilyl) (3-methylbut-2-en-1-yl)phosphonate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Bis(trimethylsilyl) (3-methylbut-2-en-1-yl)phosphonate involves its interaction with molecular targets such as enzymes that recognize phosphonate groups. The trimethylsilyl groups provide steric protection, allowing the compound to interact selectively with its targets. The 3-methylbut-2-en-1-yl group facilitates attachment to hydrophobic regions of proteins or membranes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bis(trimethylsilyl) (3-methylbut-2-en-1-yl)phosphonate is unique due to the presence of both trimethylsilyl and phosphonate groups, which confer distinct reactivity and selectivity in chemical reactions. This combination of functional groups makes it a valuable reagent in various synthetic and research applications .

Properties

CAS No.

112131-59-6

Molecular Formula

C11H27O3PSi2

Molecular Weight

294.47 g/mol

IUPAC Name

trimethyl-[3-methylbut-2-enyl(trimethylsilyloxy)phosphoryl]oxysilane

InChI

InChI=1S/C11H27O3PSi2/c1-11(2)9-10-15(12,13-16(3,4)5)14-17(6,7)8/h9H,10H2,1-8H3

InChI Key

VZLIEZTVGYEQDC-UHFFFAOYSA-N

Canonical SMILES

CC(=CCP(=O)(O[Si](C)(C)C)O[Si](C)(C)C)C

Origin of Product

United States

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